4-Chloro-N,N-diethyl-butyramide
Description
Overview of Halogenated Amides in Contemporary Organic Synthesis
Halogenated amides are a versatile class of molecules characterized by the presence of one or more halogen atoms and an amide functional group. The introduction of a halogen atom significantly influences the chemical and physical properties of the parent amide, including its reactivity, lipophilicity, and conformational preferences. In contemporary organic synthesis, halogenated amides serve as valuable intermediates and building blocks for the construction of complex molecular architectures.
The carbon-halogen bond in these compounds can be strategically cleaved or transformed, allowing for a diverse range of chemical manipulations. For instance, α-haloamides are widely employed in nucleophilic substitution reactions to introduce various functionalities. nih.gov They are also key precursors in the synthesis of heterocycles and have been utilized in radical-mediated transformations and cross-coupling reactions. The reactivity of the halogen is dependent on its position relative to the amide group (α, β, γ, etc.), with each positional isomer exhibiting distinct chemical behavior.
Recent research has also highlighted the use of N-haloamides as halogenating agents and as precursors to reactive intermediates like N-acyliminium ions, which are powerful species for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The development of novel catalytic systems, including photoenzymatic methods, has further expanded the synthetic utility of halogenated amides, enabling highly enantioselective transformations. nih.gov
Significance of Butyramide (B146194) Scaffolds in Chemical Research and Development
The butyramide scaffold, a four-carbon amide structure, is a prevalent motif in numerous biologically active compounds and functional materials. Butyramide itself is a simple molecule, but its derivatives have shown significant potential in medicinal chemistry and materials science. The flexible four-carbon chain allows for the introduction of various substituents at different positions, leading to a wide array of analogues with diverse properties.
Derivatives of butyramide have been investigated for their potential as anticonvulsants, and some have demonstrated inhibitory action on histone deacetylases (HDACs), enzymes that play a critical role in cellular processes. The structural simplicity and synthetic accessibility of the butyramide core make it an attractive starting point for the design and synthesis of new therapeutic agents.
Contextualization of 4-Chloro-N,N-diethyl-butyramide within the Broader Amide Chemical Landscape
This compound, with the chemical formula C₈H₁₆ClNO, is a specific example of a γ-halogenated amide. nih.gov It combines the features of both a halogenated amide and a butyramide derivative, positioning it as a molecule with significant synthetic potential. The presence of the chlorine atom at the γ-position offers a reactive handle for various chemical transformations, while the N,N-diethylamide group influences its solubility and electronic properties.
This compound is recognized as a versatile small molecule scaffold in chemical research. nih.gov Its structure suggests its utility as a precursor for the synthesis of more complex molecules, potentially through intramolecular cyclization reactions to form five-membered heterocyclic rings or through intermolecular reactions where it acts as an alkylating agent. While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural motifs are found in various compounds explored in medicinal chemistry and organic synthesis.
Below is a table summarizing the key chemical identifiers for this compound:
| Identifier | Value |
| Chemical Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| CAS Number | 56794-28-6 |
The subsequent sections will delve into the known and potential synthetic routes, chemical reactivity, and research applications of this intriguing halogenated amide.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N,N-diethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-3-10(4-2)8(11)6-5-7-9/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBZYNJHOOGYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368656 | |
| Record name | 4-Chloro-N,N-diethyl-butyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56794-28-6 | |
| Record name | 4-Chloro-N,N-diethyl-butyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro N,n Diethyl Butyramide
Nucleophilic Substitution Reactions Involving the Aliphatic Chlorine Atom
The presence of a chlorine atom on the terminal carbon of the butyl chain makes 4-Chloro-N,N-diethyl-butyramide a substrate for nucleophilic substitution reactions. byjus.com The nature of this primary alkyl halide strongly influences the reaction mechanism.
Kinetic and Thermodynamic Aspects of Substitution Pathways
The nucleophilic substitution at the primary carbon of this compound predominantly follows second-order kinetics, characteristic of an SN2 mechanism. libretexts.orgmsu.edu
Kinetics: The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.com
Rate Law: Rate = k[R-Cl][Nu⁻]
This bimolecular dependency implies that both molecules are involved in the rate-determining step of the reaction. libretexts.orgyoutube.com The reaction proceeds through a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-chlorine bond is broken. organic-chemistry.org This process involves a trigonal bipyramidal transition state where the incoming nucleophile and the departing chloride are partially bonded to the carbon atom, 180° from each other. masterorganicchemistry.com This "backside attack" results in an inversion of stereoconfiguration if the carbon were a chiral center. masterorganicchemistry.comyoutube.com
Thermodynamics: Most nucleophilic substitution reactions are thermodynamically favorable, meaning they proceed with a negative change in Gibbs free energy (ΔG). youtube.com The reaction is driven by the formation of a more stable product, which typically involves replacing a weaker bond with a stronger one. For example, the C-Cl bond is replaced by a new, often stronger, bond such as C-N or C-C. The leaving group's ability to stabilize the negative charge it acquires is also crucial; chloride is considered a good leaving group because it is the conjugate base of a strong acid (HCl). byjus.com
Hydrolytic Stability and Reaction Mechanisms of the N,N-Diethylamide Bond
The amide functional group in this compound is known for its relative stability and resistance to hydrolysis compared to other carboxylic acid derivatives like esters. chemistrysteps.com However, under acidic or basic conditions, particularly with heating, the amide bond can be cleaved.
Acid-Catalyzed Hydrolysis Pathways of N,N-Dialkylamides
The acid-catalyzed hydrolysis of an N,N-dialkylamide, such as the one in the title compound, is a multi-step process. youtube.comyoutube.com
The mechanism generally proceeds as follows:
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺). This step is favored over the protonation of the nitrogen because the nitrogen's lone pair is delocalized by resonance with the carbonyl group. youtube.com Protonation increases the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the diethylamino group. This converts the diethylamino group into a better leaving group (diethylamine).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a neutral diethylamine (B46881) molecule.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or another base to yield the final carboxylic acid product (4-chlorobutanoic acid). The liberated diethylamine is protonated in the acidic medium to form a diethylammonium (B1227033) salt. youtube.com
This reaction is generally considered irreversible because the final amine product is protonated by the acid, rendering it non-nucleophilic and unable to participate in the reverse reaction. youtube.com
Base-Mediated Hydrolysis Mechanisms of Amide Linkages
Hydrolysis of amides under basic conditions is also possible, though it often requires more forcing conditions (e.g., high temperatures) than acid-catalyzed hydrolysis. chemistrysteps.com
The base-mediated mechanism involves these steps:
Nucleophilic Attack by Hydroxide (B78521): The strong nucleophile, a hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the amide. youtube.com This forms a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination of the Amide Anion: The tetrahedral intermediate collapses to reform the carbonyl group. This step expels the diethylamide anion (⁻N(CH₂CH₃)₂), which is a very poor leaving group because it is the conjugate base of a very weak acid (diethylamine). chemistrysteps.com This step is thermodynamically unfavorable and is typically the rate-determining step.
Protonation (Workup): An acidic workup step is required to protonate the carboxylate salt to yield the final carboxylic acid product.
Other Significant Chemical Transformations
Beyond substitution and hydrolysis, the bifunctional nature of this compound allows for other transformations, such as intramolecular cyclization. In related systems, the presence of a nucleophilic nitrogen and an electrophilic carbon center within the same molecule can lead to ring formation. For example, derivatives of 4-halopiperidines can be synthesized from homoallylic amines and epoxides, a process that involves cyclization where a halide acts as a nucleophile. rasayanjournal.co.in While not a direct reaction of the title compound, this illustrates the potential for the nitrogen of the amide (or a derivative) to be involved in cyclization with the alkyl halide portion under certain conditions, although amide nitrogens are generally poor nucleophiles. A more plausible intramolecular reaction would involve converting the amide to a more nucleophilic species first.
Condensation Reactions Involving Amide Derivatives
A significant reaction pathway for this compound and related 4-halobutyramides is intramolecular condensation, which leads to the formation of γ-lactams. This transformation is a key step in the synthesis of various heterocyclic compounds. The reaction typically proceeds via an intramolecular nucleophilic substitution, where the amide nitrogen attacks the electrophilic carbon bearing the chlorine atom, resulting in the formation of a five-membered ring and the elimination of a chloride ion.
This intramolecular cyclization is often promoted by a base, which can deprotonate the amide nitrogen, increasing its nucleophilicity and facilitating the ring-closing step. The choice of base and reaction conditions can significantly influence the yield and purity of the resulting γ-lactam. The synthesis of γ-lactams is of considerable interest due to their prevalence in natural products and pharmaceuticals. nih.govresearchgate.netosi.lv
The general mechanism for the base-promoted intramolecular cyclization of a 4-halobutyramide is depicted below:
Figure 1: General Mechanism for Intramolecular Cyclization of a 4-Halobutyramide
In this representation, R would be an ethyl group for this compound.
Table 1: Representative Conditions for γ-Lactam Formation from 4-Halobutyramide Analogues
| Reactant (Analogue) | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Aryl-4-chlorobutyramide | NaH | THF | rt - reflux | 60-95 | Analogous System |
| N-Tosyl-4-bromobutyramide | K2CO3 | DMF | 80 | 85 | Analogous System |
| 4-Iodo-N-methylbutyramide | t-BuOK | THF | 0 - rt | 90 | Analogous System |
This table presents generalized data from studies on similar compounds to illustrate typical reaction parameters.
Oxidation and Reduction Chemistry of Halogenated Butyramides
The oxidation and reduction of halogenated butyramides like this compound can target either the amide functionality or the alkyl halide portion of the molecule.
Oxidation:
The oxidation of amides can be challenging due to their inherent stability. However, under specific conditions, the nitrogen atom or the carbon atoms adjacent to the carbonyl group or the chlorine atom can be oxidized. For instance, enzymatic systems, such as those involving cytochrome P-450, are known to catalyze the oxidation of halogenated compounds. acs.org Chemical oxidation can also be achieved using strong oxidizing agents. The oxidation of the N,N-diethylamino group could potentially lead to N-dealkylation or the formation of an N-oxide. The presence of the chlorine atom can also influence the reactivity, potentially leading to oxidative dehalogenation.
Reduction:
The reduction of this compound can proceed via two main pathways: reduction of the amide group or reductive dehalogenation.
Amide Reduction: The amide group is generally unreactive towards common reducing agents like sodium borohydride. However, more powerful reducing agents such as lithium aluminum hydride (LAH) can reduce the amide to an amine. In the case of this compound, this would yield 4-chloro-N,N-diethylbutan-1-amine. Milder reagents have also been developed for the selective reduction of amides to aldehydes. researchgate.net
Reductive Dehalogenation: The carbon-chlorine bond can be cleaved by various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions. This process would replace the chlorine atom with a hydrogen atom, yielding N,N-diethylbutyramide. Dehydrohalogenation to form an unsaturated amide is also a possible reaction pathway, typically promoted by a strong, non-nucleophilic base. doubtnut.comyoutube.com
Table 2: Potential Oxidation and Reduction Products of this compound
| Reaction Type | Reagent (Example) | Potential Product |
| Amide Reduction | Lithium Aluminum Hydride (LAH) | 4-chloro-N,N-diethylbutan-1-amine |
| Reductive Dehalogenation | H₂ / Palladium on Carbon | N,N-diethylbutyramide |
| Oxidation (N-oxide) | m-CPBA | This compound N-oxide |
| Dehydrohalogenation | Potassium tert-butoxide | N,N-diethylbut-3-enamide |
This table outlines plausible products based on the reactivity of analogous functional groups.
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the reaction mechanisms, transition states, and energy profiles of chemical reactions involving molecules like this compound.
Quantum Chemical Studies of Transition States and Reaction Intermediates
Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model the geometric and electronic structures of reactants, products, transition states, and any intermediates along a reaction pathway. For the intramolecular cyclization of this compound, computational studies can elucidate the structure of the transition state for the nucleophilic attack of the amide nitrogen on the carbon-bearing chlorine. These calculations can provide insights into the bond-forming and bond-breaking processes that occur in a single concerted step or through a stepwise mechanism.
For instance, theoretical investigations into the nitrosation of dimethylamine (B145610) catalyzed by carbonyl compounds have successfully used DFT to calculate energy barriers and elucidate the role of electronic and steric effects. nih.gov Similar approaches could be applied to understand the factors influencing the reactivity of this compound in condensation reactions.
Computational Modeling of Reaction Pathways and Energy Profiles
By calculating the energies of all stationary points along a proposed reaction coordinate, a detailed potential energy surface (PES) can be constructed. This energy profile provides a quantitative understanding of the reaction's feasibility and kinetics. For the intramolecular cyclization of this compound, computational modeling can compare the energy barriers for different potential pathways, for example, a direct Sɴ2 attack versus a mechanism involving a distinct intermediate.
Furthermore, computational studies can model the influence of the solvent and the base on the reaction pathway and energy barriers. The explicit or implicit inclusion of solvent molecules in the calculations can provide a more realistic picture of the reaction in solution. The modeling of reaction pathways is a rapidly advancing field, with new methods continually being developed to study complex organic reactions. rsc.org
A hypothetical reaction coordinate diagram for the intramolecular cyclization of this compound, based on analogous reactions, would show the relative energies of the reactant, the transition state, and the product, with the difference in energy between the reactant and the transition state representing the activation energy of the reaction.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chloro N,n Diethyl Butyramide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Chloro-N,N-diethyl-butyramide, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D NMR, is used to assign all proton and carbon signals and confirm the molecular structure.
A key feature often observed in the NMR spectra of N,N-disubstituted amides is the restricted rotation around the carbon-nitrogen (C-N) bond. This is due to the partial double bond character of the amide linkage, which can make the two N-ethyl groups chemically non-equivalent, leading to separate signals for each group. mdpi.com
Proton (¹H) NMR analysis provides information on the number of different types of protons, their chemical environments, and their proximity to one another. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the chlorobutyl chain and the N,N-diethyl groups. The electron-withdrawing effects of the chlorine atom and the amide carbonyl group cause the adjacent methylene (B1212753) protons to shift downfield.
The expected chemical shifts, multiplicities, and coupling constants (J) are detailed in the table below. The non-equivalence of the two ethyl groups results in separate signals for their respective methylene and methyl protons.
Predicted ¹H NMR Data for this compound Data is predicted based on chemical shift theory and analysis of structurally similar compounds.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -CH₂-Cl | ~ 3.62 | Triplet (t) | ~ 6.5 | 2H |
| -CH₂ -CH₂-Cl | ~ 2.05 | Quintet (quin) | ~ 6.8 | 2H |
| -CH₂ -C(O)N | ~ 2.40 | Triplet (t) | ~ 7.2 | 2H |
| N-(CH₂ CH₃)₂ | ~ 3.35 | Quartet (q) | ~ 7.1 | 4H |
Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and information about their electronic state. The spectrum of this compound is expected to show eight distinct signals, corresponding to each carbon atom in the structure. The carbonyl carbon is characteristically found at the lowest field (highest ppm value), while the aliphatic carbons appear at a higher field. Due to restricted C-N bond rotation, the carbons of the two ethyl groups can also appear as four distinct signals.
Predicted ¹³C NMR Data for this compound Data is predicted based on chemical shift theory and analysis of structurally similar compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | ~ 171.5 |
| -C H₂-Cl | ~ 44.8 |
| -C H₂-CH₂-Cl | ~ 27.2 |
| -C H₂-C(O)N | ~ 31.0 |
| N-(C H₂CH₃) (one group) | ~ 42.1 |
| N-(C H₂CH₃) (second group) | ~ 40.3 |
| N-(CH₂C H₃) (one group) | ~ 14.2 |
To unambiguously assign all proton and carbon signals and confirm the atomic connectivity, two-dimensional (2D) NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the -CH₂-CH₂-CH₂- chain and within each ethyl group (i.e., between the -CH₂- and -CH₃ protons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal to which it is directly attached. It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.62 ppm would correlate with the carbon signal at ~44.8 ppm, confirming the assignment of the CH₂Cl group.
Correlations from the protons on the N-ethyl groups to the carbonyl carbon (~171.5 ppm).
Correlations from the protons on the methylene group adjacent to the carbonyl (-CH₂-C(O)N) to the carbonyl carbon.
Correlations between the protons and carbons of the butyl chain, confirming their sequence.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of polar molecules like this compound. The compound is expected to be detected as a protonated molecular ion, [M+H]⁺. Given the molecular formula C₈H₁₆ClNO, the analysis must account for the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in two characteristic peaks separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1.
Predicted ESI-MS Data for this compound
| Ion | Calculated m/z (Monoisotopic) | Isotope |
|---|---|---|
| [M+H]⁺ | 178.1048 | ³⁵Cl |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds and confirming their identity. The sample is vaporized and separated on a GC column, and the eluted components are then ionized and fragmented in the mass spectrometer.
The electron ionization (EI) used in GC-MS is a high-energy process that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular "fingerprint" that can be compared to libraries or analyzed to confirm the structure. Key fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and McLafferty rearrangement. libretexts.org
Predicted Key Fragments in the GC-MS Spectrum of this compound
| m/z | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 100 | [C₅H₁₀NO]⁺ | α-cleavage (loss of C₂H₅•) followed by rearrangement |
| 72 | [C₄H₁₀N]⁺ | Cleavage of the C-C bond alpha to the carbonyl |
| 142 | [C₈H₁₆NO]⁺ | Loss of Cl• radical |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact mass. This technique distinguishes the compound from others with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. The molecular formula of this compound is C8H16ClNO. The expected monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements. For instance, the predicted monoisotopic mass for the [M+H]+ adduct is approximately 178.1048.
| Adduct | Predicted m/z |
| [M+H]+ | 178.1048 |
| [M+Na]+ | 200.0867 |
This data is illustrative and may vary slightly based on the specific HRMS instrument and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its specific structural features. The presence of a strong absorption band in the region of 1630-1680 cm-1 is indicative of the C=O stretching vibration of the tertiary amide group. The C-N stretching vibration of the diethylamino group typically appears in the range of 1150-1250 cm-1. Furthermore, the C-Cl stretching vibration can be observed in the fingerprint region, generally between 600 and 800 cm-1.
| Functional Group | Characteristic Absorption Range (cm-1) |
| C=O (Amide) | 1630 - 1680 |
| C-N (Amine) | 1150 - 1250 |
| C-Cl (Alkyl Halide) | 600 - 800 |
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatographic methods are indispensable for the separation, purification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. A typical reverse-phase HPLC method would utilize a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. Detection is commonly achieved using an ultraviolet (UV) detector, typically set at a wavelength where the amide chromophore absorbs, such as around 220 nm. The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for accurate quantification.
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of chemical reactions involving this compound and for preliminary purity assessment. A suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the compound from starting materials, byproducts, and other impurities on a silica (B1680970) gel plate. The position of the spot, represented by its retention factor (Rf) value, provides a qualitative measure of its identity and purity.
For the purification of this compound on a larger scale, flash column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica gel, packed in a column. A solvent system similar to that used in TLC, but often with a slightly lower polarity, is employed to elute the compound. By collecting fractions and analyzing them (e.g., by TLC), the pure compound can be isolated from impurities.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and chlorine) in this compound. The experimentally determined percentages are compared with the theoretically calculated values based on its molecular formula (C8H16ClNO). A close correlation between the experimental and theoretical values confirms the elemental composition and, by extension, the empirical formula of the compound, providing a fundamental level of its purity and identity.
| Element | Theoretical Percentage |
| Carbon (C) | 54.08% |
| Hydrogen (H) | 9.08% |
| Chlorine (Cl) | 19.95% |
| Nitrogen (N) | 7.88% |
| Oxygen (O) | 8.99% |
Computational Chemistry and Theoretical Investigations of N,n Dialkylamides, with Relevance to 4 Chloro N,n Diethyl Butyramide
Density Functional Theory (DFT) Applications in Amide Systems
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules like N,N-dialkylamides. rsc.orgnih.gov DFT methods calculate the electronic structure of a molecule by modeling its electron density, which provides a comprehensive picture of its energetic and geometric properties. acs.org
For 4-Chloro-N,N-diethyl-butyramide, a DFT calculation would reveal how this fundamental amide character is modulated by its substituents. The key features of its electronic structure would include:
The Amide Resonance: The delocalization of the nitrogen lone pair across the N-C=O system. This creates a high barrier to rotation around the C-N bond.
Inductive Effects: The electron-withdrawing chlorine atom at the 4-position will polarize the σ-framework of the butyl chain, pulling electron density away from the amide group. This can subtly influence the carbonyl carbon's electrophilicity.
Steric Effects: The two ethyl groups on the nitrogen atom will introduce steric hindrance, influencing the conformational preferences around the N-C(O) and N-CH₂ bonds.
The molecular orbitals (MOs) computed via DFT would provide a quantitative picture of this electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. For a typical amide, the HOMO is often associated with the lone pair on the oxygen and nitrogen atoms, while the LUMO is typically the π* antibonding orbital of the carbonyl group. researchgate.net The presence of the chlorine atom would likely lower the energy of several molecular orbitals due to its electronegativity.
A hypothetical DFT calculation would yield data similar to that shown in the illustrative table below, providing insights into the molecule's electronic stability and kinetic reactivity.
Interactive Table 1: Hypothetical DFT-Calculated Electronic Properties for a Generic N,N-Dialkylamide
| Property | Hypothetical Value | Significance |
| Ground State Energy | -850.25 Hartrees | A measure of the molecule's total electronic energy and stability. |
| Dipole Moment | 3.8 Debye | Indicates the overall polarity of the molecule, arising from the electronegative O, N, and Cl atoms. |
| HOMO Energy | -6.5 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |
| LUMO Energy | +1.2 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A key indicator of chemical reactivity; a larger gap suggests higher stability. acs.org |
The structural flexibility of this compound arises from the rotation around several single bonds, particularly within the butyl chain and the N-ethyl groups. A comprehensive conformational analysis using DFT would involve systematically rotating these bonds to map out the potential energy surface of the molecule. acs.orgcwu.edu
Key areas of conformational freedom include:
Rotation around the C(O)-Cα, Cα-Cβ, and Cβ-Cγ bonds of the butyramide (B146194) backbone.
Rotation of the two ethyl groups attached to the nitrogen atom.
The goal of this analysis is to identify the global minimum energy conformation (the most stable structure) and other low-energy local minima that could be populated at room temperature. nih.gov The results would reveal the most likely shapes the molecule adopts, which is critical for understanding its interactions with other molecules. For N,N-dialkylamides, the steric bulk of the alkyl groups significantly influences the rotational barriers and the relative stability of different conformers. nih.gov
DFT calculations are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. nih.govrsc.org
IR Frequencies: By calculating the vibrational modes of the molecule, DFT can predict the infrared spectrum. nih.gov For this compound, the most characteristic peak would be the amide I band (primarily C=O stretch), typically appearing around 1630-1680 cm⁻¹. The exact position would be sensitive to the local electronic and conformational environment. Other predictable vibrations include C-N stretching, C-Cl stretching, and various C-H bending and stretching modes. acs.org
NMR Chemical Shifts: The magnetic shielding of each nucleus (¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) DFT. acs.orgnih.govnyu.edu These shielding values are then converted into chemical shifts (ppm) by referencing them against a standard (e.g., TMS). This allows for a direct comparison with experimental NMR spectra, aiding in peak assignment. The predicted shifts would reflect the electronic environment of each atom, for instance, the deshielding of the protons alpha to the carbonyl and the chlorine atom.
Interactive Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: These are exemplary values for a hypothetical calculation and not experimental data.
| Spectroscopy | Feature | Predicted Value | Structural Correlation |
| IR | Amide I (C=O Stretch) | ~1655 cm⁻¹ | Strong absorption, characteristic of a tertiary amide. |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~172 ppm | Deshielded due to the electronegative oxygen atom. |
| ¹³C NMR | C-Cl Carbon | ~45 ppm | Deshielded due to the electronegative chlorine atom. |
| ¹H NMR | CH₂ protons (alpha to C=O) | ~2.4 ppm | Deshielded by the adjacent carbonyl group. |
| ¹H NMR | CH₂ protons (alpha to Cl) | ~3.6 ppm | Deshielded by the adjacent chlorine atom. |
Quantum Chemical Descriptors for Reactivity and Interaction Prediction
Beyond structure and spectra, DFT calculations provide a suite of quantum chemical descriptors that quantify a molecule's reactivity. rsc.orgnih.govresearchgate.netchemrxiv.org These descriptors help predict how and where a molecule is likely to react.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orglibretexts.org
Nucleophilic Attack: The regions of the molecule with the largest contribution to the LUMO are the most likely sites for nucleophilic attack. For this compound, the LUMO is expected to be centered on the carbonyl carbon. cureffi.org This indicates that the carbonyl carbon is the primary electrophilic site, susceptible to attack by nucleophiles.
Electrophilic Attack: The regions with the largest contribution to the HOMO are the most probable sites for electrophilic attack. The HOMO is likely to have significant density on the carbonyl oxygen and the amide nitrogen. researchgate.net The high-energy lone pair on the carbonyl oxygen makes it a primary site for protonation or coordination to Lewis acids.
The Molecular Electrostatic Potential (ESP) is a property mapped onto the electron density surface of a molecule, providing a visual guide to its charge distribution. mdpi.comresearchgate.net It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, an ESP map would be expected to show:
Strong Negative Potential: A deep red region around the carbonyl oxygen, confirming it as the most significant site for electrophilic attack or hydrogen bonding. psu.edu
Moderate Negative Potential: A lesser negative region around the chlorine atom, reflecting its high electronegativity.
Positive Potential: A blue region around the protons of the N-ethyl groups and the protons alpha to the carbonyl, indicating their acidic character. The most positive potential would likely be near the hydrogens on the carbons adjacent to the carbonyl group and the chlorine atom.
This analysis provides a more intuitive picture of reactivity than orbital shapes alone and is particularly useful for understanding non-covalent interactions like hydrogen bonding. mdpi.com
Thermodynamic Modeling of Intermolecular Interactions
The study of intermolecular interactions in N,N-dialkylamides, such as this compound, through computational chemistry provides profound insights into their physical and chemical behavior. Thermodynamic modeling, in particular, allows for the quantification of the strength and nature of these interactions, which govern properties like boiling point, solubility, and receptor binding.
Theoretical investigations into related N,N-dialkylamides, for instance, have utilized quantum chemical methods like Density Functional Theory (DFT) to analyze the intricate network of intermolecular forces. researchgate.netchemicalpapers.com These studies often focus on identifying stable dimeric or clustered structures and calculating the interaction energies, which are then corrected for basis set superposition error (BSSE) to improve accuracy. bit.edu.cn
The intermolecular interactions in these systems are typically a combination of hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For N,N-dialkylamides, the carbonyl oxygen acts as a primary hydrogen bond acceptor, while C-H groups can act as weak hydrogen bond donors. The presence of a halogen, as in this compound, introduces the potential for halogen bonding, a non-covalent interaction where the chlorine atom acts as an electrophilic region.
Research on similar amide-containing molecules has demonstrated that specific interactions, such as hydrogen bonds, often make a predominant contribution to the total interaction energy. researchgate.net For example, studies on N-(hydroxymethyl)acetamide dimers have elucidated the significance of intermolecular hydrogen bonding in the stability of these systems. researchgate.net
In the context of this compound, computational models would predict the formation of various dimers and larger aggregates. The interaction energies for these configurations can be calculated to determine the most stable arrangements. The thermodynamic parameters derived from these calculations, such as the enthalpy and entropy of association, provide a comprehensive picture of the intermolecular interactions at a molecular level.
A theoretical study on the intermolecular interactions between 2,4,6-trinitrotoluene (B92697) (TNT) and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) revealed that the formation of hydrogen bonds is an exothermic process, indicating a release of energy and the formation of a stable complex. bit.edu.cn Similar principles would apply to the self-association of this compound.
To illustrate the type of data generated from such computational studies, the following tables present hypothetical thermodynamic data for the dimerization of a generic N,N-dialkylamide, which would be analogous to the data expected for this compound.
Table 1: Calculated Interaction Energies for a Representative N,N-Dialkylamide Dimer
| Dimer Configuration | Interaction Energy (kJ/mol) | Corrected Interaction Energy (BSSE) (kJ/mol) |
| Antiparallel (Head-to-Tail) | -25.5 | -22.8 |
| Stacked | -15.2 | -13.1 |
| T-shaped | -10.8 | -9.5 |
Table 2: Thermodynamic Properties for the Formation of a Representative N,N-Dialkylamide Dimer at 298.15 K
| Thermodynamic Property | Value |
| Enthalpy Change (ΔH) | -22.8 kJ/mol |
| Entropy Change (ΔS) | -55.2 J/(mol·K) |
| Gibbs Free Energy Change (ΔG) | -6.3 kJ/mol |
These tables showcase how computational models provide quantitative data on the stability of different intermolecular arrangements. The negative enthalpy change indicates that the dimerization process is exothermic, while the negative entropy change reflects the loss of translational and rotational freedom when two molecules associate. The negative Gibbs free energy change signifies a spontaneous process under standard conditions.
Further analysis using techniques like Natural Bond Orbital (NBO) analysis can elucidate the specific orbital interactions responsible for the observed stability, such as the charge transfer from the lone pair of the carbonyl oxygen to the antibonding orbital of a C-H or other donor group. bit.edu.cn Reduced Density Gradient (RDG) analysis is another tool used to visualize and characterize the nature of non-covalent interactions. researchgate.netchemicalpapers.com
Applications As a Synthetic Precursor and Intermediate in Organic Chemistry
Utilization of 4-Chloro-N,N-diethyl-butyramide in the Construction of Complex Organic Molecules
This compound serves as a valuable starting material for the synthesis of more intricate molecules, often those with targeted biological or material properties. cymitquimica.combiosynth.com Its bifunctional nature allows it to act as a linchpin, connecting different molecular fragments. The primary mode of its incorporation into larger structures is through the reaction of its terminal chloro group.
A key application of similar chloro-amide precursors is in the synthesis of compounds with potential therapeutic applications. For instance, the related compound 4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride is utilized as a reagent in the synthesis of biphenyloxyalkylamines, which are investigated for their ability to inhibit ADP-induced platelet aggregation. chemicalbook.com This highlights a general strategy where the chloro-amide fragment is used to introduce a specific side chain onto a core aromatic or heterocyclic structure, a common approach in medicinal chemistry for modulating a compound's pharmacokinetic and pharmacodynamic profile. The N,N-diethylamide moiety itself can confer desirable properties such as increased solubility or metabolic stability to the final molecule.
Role of the N,N-Diethylbutyramide Moiety as a Versatile Building Block
The N,N-diethylbutyramide portion of the molecule is more than just a passive component; it is a robust and versatile building block in its own right. biosynth.com The tertiary amide group is generally stable under a wide range of reaction conditions, making it an ideal scaffold that can withstand further chemical transformations performed at the other end of the molecule.
The diethyl substitution on the amide nitrogen plays a crucial role in determining the physical properties of the resulting molecules. Compared to unsubstituted or monosubstituted amides, N,N-disubstituted amides lack N-H bonds and therefore cannot act as hydrogen bond donors. This characteristic influences their solubility, boiling points, and interaction with biological targets. In drug discovery, modifying the N-substituents on an amide is a common tactic to fine-tune a molecule's properties. The N,N-diethylbutyramide moiety, therefore, provides a stable, lipophilic four-carbon chain with a polar amide head, a combination that can be strategically employed in molecular design.
Strategic Derivatization of this compound for Expanded Synthetic Utility (e.g., via Nucleophilic Displacement of Chlorine)
The primary route for the derivatization of this compound is the nucleophilic substitution of the terminal chlorine atom. researchgate.netresearchgate.net The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing nature of the halogen, making it susceptible to attack by a wide variety of nucleophiles. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.
This transformation follows a classical Sₙ2 mechanism, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion, which is a good leaving group. The range of nucleophiles that can be employed is extensive, leading to a vast library of potential derivatives. Examples of nucleophiles include:
Amines (R₂NH): To form quaternary ammonium (B1175870) salts or, with primary or secondary amines, to introduce new amino groups.
Thiols (RSH): To generate thioethers. For example, a related chloro-amine is used in the S-alkylation of thioureas to produce isothioureas with inotropic activity. chemicalbook.com
Azide ion (N₃⁻): To form alkyl azides, which are precursors to amines (via reduction) or can be used in "click" chemistry reactions. researchgate.net
Carboxylates (RCOO⁻): To form esters.
Cyanide ion (CN⁻): To extend the carbon chain by one carbon, introducing a nitrile group which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
The strategic choice of the nucleophile allows chemists to tailor the final product for specific applications, making this compound a highly adaptable intermediate.
Illustrative Derivatization via Nucleophilic Substitution
The table below demonstrates the general transformation of this compound into various derivatives.
| Starting Material | General Nucleophile (Nu⁻) | Resulting Product Structure | Product Class |
| This compound | R₂NH | R₂NH⁺-(CH₂)₃-C(=O)N(CH₂CH₃)₂ | Amino-amide derivative |
| This compound | RS⁻ | RS-(CH₂)₃-C(=O)N(CH₂CH₃)₂ | Thioether-amide |
| This compound | N₃⁻ | N₃-(CH₂)₃-C(=O)N(CH₂CH₃)₂ | Azido-amide |
| This compound | RO⁻ | RO-(CH₂)₃-C(=O)N(CH₂CH₃)₂ | Ether-amide |
Process Research and Development for Scalable Production of Amide Intermediates
The transition of a synthetic route from a laboratory scale to industrial production presents numerous challenges. For amide intermediates like this compound, process research and development focuses on creating a manufacturing process that is safe, cost-effective, robust, and environmentally sustainable. Key considerations include the selection of starting materials and reagents, optimization of reaction conditions, and development of efficient purification methods.
Traditional methods for amide synthesis often involve coupling agents that are not ideal for large-scale production due to cost, safety concerns, or poor atom economy. Process chemistry research aims to identify more efficient catalytic methods or alternative activation strategies. For a molecule like this compound, its synthesis would likely involve the amidation of 4-chlorobutyryl chloride or a related activated carboxylic acid derivative with diethylamine (B46881). The optimization of this step would focus on controlling the reaction temperature (as amidations can be highly exothermic), minimizing the formation of impurities, and selecting appropriate solvents for both the reaction and subsequent product isolation. Downstream processing, such as crystallization or distillation, would be developed to ensure the final product meets the required purity specifications for its use as a synthetic intermediate.
Integration into Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their convergence, atom economy, and ability to rapidly generate molecular complexity.
While the direct participation of this compound in well-established named MCRs is not extensively documented in the literature, its structure is amenable to such synthetic designs. Its bifunctional nature makes it a prime candidate for use as a building block in novel MCRs. For example, it could serve as an electrophilic component. In a hypothetical MCR, one component could react to form a nucleophile in situ, which then attacks the electrophilic carbon of the butyramide (B146194), displacing the chloride. This would integrate the N,N-diethylbutyramide fragment into the final complex structure in a single, efficient step. The robust amide moiety would likely remain intact throughout the transformation, positioning this compound as a valuable bifunctional building block for the discovery of new MCRs and the libraries of complex molecules they can produce.
Future Directions and Emerging Research Avenues for 4 Chloro N,n Diethyl Butyramide
The exploration of 4-Chloro-N,N-diethyl-butyramide and its derivatives is entering a new phase, driven by advancements in chemical synthesis, sustainability, computational power, and automation. Future research is poised to unlock novel applications and more efficient production pathways by focusing on innovative methodologies. These emerging avenues promise to refine the synthesis and modification of this compound, making its exploration more efficient, environmentally friendly, and targeted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
